![molecular formula C49H46Cl2O2P2Ru B12281772 [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The ®-C3-TunePhos-ruthenium complex is a chiral ligand-metal complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate a variety of chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules. The ruthenium center in this complex is coordinated to the ®-C3-TunePhos ligand, which imparts chirality and enhances the catalytic properties of the metal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the ®-C3-TunePhos-ruthenium complex typically involves the coordination of the ®-C3-TunePhos ligand to a ruthenium precursor. One common method involves the reaction of the ®-C3-TunePhos ligand with a ruthenium(II) precursor, such as ruthenium(II) chloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting complex is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of the ®-C3-TunePhos-ruthenium complex may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
The ®-C3-TunePhos-ruthenium complex is known to undergo a variety of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving the ®-C3-TunePhos-ruthenium complex include oxidizing agents such as hydrogen peroxide or organic peroxides for oxidation reactions, and reducing agents such as sodium borohydride or hydrogen gas for reduction reactions. Ligand substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the substitution.
Major Products
The major products formed from reactions involving the ®-C3-TunePhos-ruthenium complex depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) complexes. Ligand substitution reactions can result in a variety of new ruthenium complexes with different ligands coordinated to the metal center.
科学的研究の応用
The ®-C3-TunePhos-ruthenium complex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this complex is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. It is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology: In biological research, the ®-C3-TunePhos-ruthenium complex can be used to study enzyme-like catalytic processes and to develop new bioinorganic catalysts.
Industry: In industrial applications, the ®-C3-TunePhos-ruthenium complex is used in the production of high-value chemicals and materials, where its catalytic properties can improve the efficiency and selectivity of chemical processes.
作用機序
The mechanism by which the ®-C3-TunePhos-ruthenium complex exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by a series of electron transfer and bond-forming/bond-breaking steps. The ®-C3-TunePhos ligand plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the enantioselectivity of the reaction. The molecular targets and pathways involved in these catalytic processes depend on the specific reaction being catalyzed, but generally involve the activation of small molecules and the formation of chiral products.
類似化合物との比較
The ®-C3-TunePhos-ruthenium complex can be compared with other similar chiral ligand-metal complexes, such as:
®-BINAP-ruthenium complex: Another widely used chiral ligand-ruthenium complex known for its high enantioselectivity in asymmetric catalysis.
®-SegPhos-ruthenium complex: Similar to the ®-C3-TunePhos-ruthenium complex, this complex also exhibits excellent catalytic properties in asymmetric synthesis.
®-MeO-BIPHEP-ruthenium complex: Known for its versatility in catalyzing a variety of asymmetric reactions.
The uniqueness of the ®-C3-TunePhos-ruthenium complex lies in its specific ligand structure, which imparts distinct electronic and steric properties to the ruthenium center, resulting in unique catalytic behavior and selectivity.
特性
分子式 |
C49H46Cl2O2P2Ru |
|---|---|
分子量 |
900.8 g/mol |
IUPAC名 |
(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
BOERIKXMDOKSHH-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


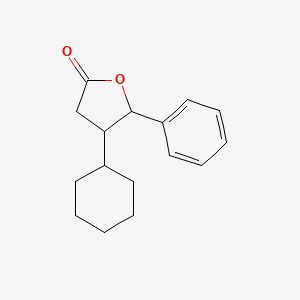


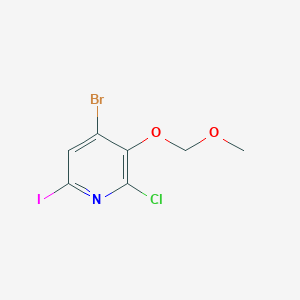

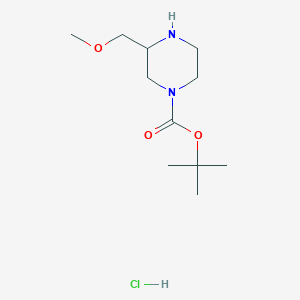
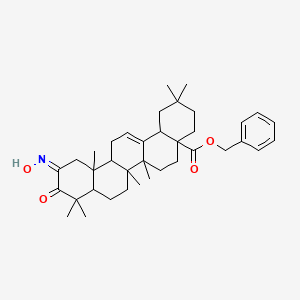


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)

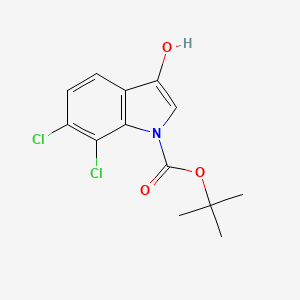
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
